![molecular formula C6H10N4 B577295 N2,N2-二甲基嘧啶-2,4-二胺 CAS No. 1074-34-6](/img/structure/B577295.png)
N2,N2-二甲基嘧啶-2,4-二胺
描述
N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.
Synthesis Analysis
The synthesis of N2,N2-Dimethylpyrimidine-2,4-diamine involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield N2,N2-Dimethylpyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of N2,N2-Dimethylpyrimidine-2,4-diamine consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
N2,N2-Dimethylpyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .科学研究应用
- N2,N2-dimethylpyrimidine-2,4-diamine derivatives have been investigated for their antitumor properties. Researchers have designed and synthesized novel compounds based on this structure, evaluating their anti-proliferative activities against human breast cancer cells and gastric cancer cells . Notably, some of these derivatives exhibit potent inhibitory activities against cyclin-dependent kinases (CDKs), including CDK6 . These findings suggest a potential role in cancer therapy.
- CDKs play crucial roles in cell cycle regulation and transcription. Compounds that inhibit CDKs have been explored as promising targets for cancer treatment . N2,N2-dimethylpyrimidine-2,4-diamine derivatives have demonstrated CDK6 inhibitory activity, making them relevant candidates for further investigation . CDK inhibitors like palbociclib, ribociclib, and abemaciclib have already been approved for clinical use .
- Computational simulations, such as molecular docking, have been employed to understand the binding interactions between N2,N2-dimethylpyrimidine-2,4-diamine derivatives and CDK6. These studies provide insights into the compound’s mode of action and guide further drug development .
- Researchers have explored the SAR of N2,N2-dimethylpyrimidine-2,4-diamine derivatives. By systematically modifying substituents, they aim to optimize the compound’s efficacy and selectivity against specific CDK isoforms . Such studies enhance our understanding of the compound’s pharmacological profile.
- The design of N2,N2-dimethylpyrimidine-2,4-diamine derivatives involves incorporating pyrrole moieties into the N-phenylpyrimidin-2-amine scaffold. This innovative approach aims to discover compounds with improved antitumor activity and novel structural features . By exploring uncharted chemical space, researchers seek to identify potent drug candidates.
- Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to visualize the simulation results and interactions involving N2,N2-dimethylpyrimidine-2,4-diamine . These tools aid researchers in understanding the compound’s behavior at the molecular level.
Antitumor Activity
CDK Inhibition
Molecular Docking Studies
Structure-Activity Relationship (SAR) Studies
Novel Structural Design
Computational Tools for Visualization
安全和危害
作用机制
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .
Pharmacokinetics
The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .
属性
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILKPNHATWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylpyrimidine-2,4-diamine |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。